molecular formula C12H20ClN3 B1491382 6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine CAS No. 1250775-44-0

6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine

Cat. No. B1491382
CAS RN: 1250775-44-0
M. Wt: 241.76 g/mol
InChI Key: XMWFDWZTWOXEKB-UHFFFAOYSA-N
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Description

6-Chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine, commonly known as CMPP, is a synthetic compound belonging to the family of pyrimidine derivatives. It is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4) and has been extensively studied for its potential therapeutic applications in a variety of diseases. CMPP has been studied for its ability to modulate the activity of PDE4 and its downstream effects on various biochemical pathways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMPP.

Scientific Research Applications

Exposure and Metabolism

6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine, as part of heterocyclic amines (HAs), has been the subject of research due to its potential implications in human health. A study by Wakabayashi et al. (1993) highlights that humans are continually exposed to HAs like 6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine through normal diets, with levels similar to other carcinogens such as N-nitrosodimethylamine and benzo[a]pyrene, suggesting a continuous dietary exposure to these compounds. This exposure is also supported by findings from Nagao et al. (1996), which detected HCAs in the urine of healthy individuals consuming ordinary diets, indicating almost daily exposure to these compounds (Wakabayashi et al., 1993) (Nagao et al., 1996).

Biological Monitoring

Studies have also focused on biological monitoring and the potential effects of similar compounds. Edwards and Priestly (1992) aimed to assess occupational exposure to 4,4'-Methylene-bis (2-chloroaniline), a related compound, by examining urinary output and genetic damage indicators, demonstrating a potential pathway for monitoring exposure to such compounds (Edwards & Priestly, 1992).

Carcinogenic Potential and Risk Assessment

Moonen et al. (2004) investigated the influence of dietary exposure and genetic polymorphisms on urinary excretion levels of PhIP, a structurally similar compound, which is metabolically activated by enzymes like cytochrome P4501A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). This study emphasizes the potential role of genetic polymorphisms in individual cancer risk susceptibility related to exposure to such compounds (Moonen et al., 2004).

properties

IUPAC Name

6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3/c1-9(2)6-16(7-10(3)4)12-5-11(13)14-8-15-12/h5,8-10H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWFDWZTWOXEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N-bis(2-methylpropyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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